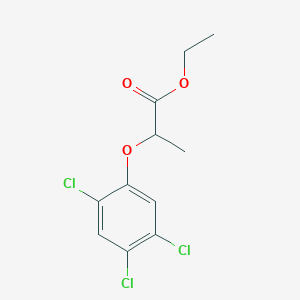
ethyl 2-(2,4,5-trichlorophenoxy)propanoate
Description
ethyl 2-(2,4,5-trichlorophenoxy)propanoate is an organic compound known for its use as a phenoxy herbicide and plant growth regulator. It is structurally related to 2,4,5-trichlorophenoxyacetic acid, with the acetic acid side chain replaced by a propionate group. This compound is known for its ability to mimic the plant hormone indoleacetic acid (IAA), leading to uncontrolled growth in plants .
Properties
CAS No. |
10463-02-2 |
|---|---|
Molecular Formula |
C11H11Cl3O3 |
Molecular Weight |
297.6 g/mol |
IUPAC Name |
ethyl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C11H11Cl3O3/c1-3-16-11(15)6(2)17-10-5-8(13)7(12)4-9(10)14/h4-6H,3H2,1-2H3 |
InChI Key |
KPHBYKLGXIRBSS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Other CAS No. |
10463-02-2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propionic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
Industrial production of ethyl 2-(2,4,5-trichlorophenoxy)propionate follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(2,4,5-trichlorophenoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form 2-(2,4,5-trichlorophenoxy)propionic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly used.
Major Products Formed
Hydrolysis: 2-(2,4,5-trichlorophenoxy)propionic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
ethyl 2-(2,4,5-trichlorophenoxy)propanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development due to its ability to mimic IAA.
Medicine: Explored for potential therapeutic applications, although its primary use remains in agriculture.
Industry: Utilized in the formulation of herbicides and plant growth regulators
Mechanism of Action
The compound exerts its effects by mimicking the plant hormone indoleacetic acid (IAA). When applied to plants, it induces rapid and uncontrolled growth, leading to the death of the plant. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparison with Similar Compounds
ethyl 2-(2,4,5-trichlorophenoxy)propanoate is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar growth-regulating properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Structurally similar but with an acetic acid side chain instead of a propionate group.
Methyl 2-(2,4,5-trichlorophenoxy)propionate: The methyl ester analog of the compound
The uniqueness of ethyl 2-(2,4,5-trichlorophenoxy)propionate lies in its specific ester group, which influences its solubility, reactivity, and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


